molecular formula C14H16BrNO B8153987 1-(4-Bromophenyl)-N-cyclobutylcyclopropanecarboxamide

1-(4-Bromophenyl)-N-cyclobutylcyclopropanecarboxamide

Cat. No.: B8153987
M. Wt: 294.19 g/mol
InChI Key: GDMRXPRLGWUBQG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-cyclobutylcyclopropanecarboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-cyclobutylcyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropanecarboxamide Core: The cyclopropanecarboxamide core can be synthesized through the reaction of cyclopropanecarboxylic acid with an appropriate amine, such as cyclobutylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

    Bromination of the Phenyl Ring: The bromophenyl group can be introduced through the bromination of a phenyl precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.

    Coupling Reaction: The final step involves coupling the bromophenyl group with the cyclopropanecarboxamide core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-cyclobutylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The bromophenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like THF or dimethyl sulfoxide (DMSO).

Major Products:

    Substitution Products: Amino, thio, or alkoxy derivatives of the original compound.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated or hydrogenated derivatives.

    Coupling Products: Biaryl or alkyne derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-cyclobutylcyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe molecule for studying enzyme-substrate interactions and receptor binding in biochemical assays.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-cyclobutylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cyclopropanecarboxamide moiety can form hydrogen bonds or electrostatic interactions with active site residues. These interactions can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide
  • 1-(4-Bromophenyl)-N-cyclobutylbenzamide
  • 1-(4-Bromophenyl)-N-cyclobutylacetamide

Comparison: 1-(4-Bromophenyl)-N-cyclobutylcyclopropanecarboxamide is unique due to the presence of both a cyclopropane and a cyclobutane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it a valuable scaffold for drug design and materials development.

Properties

IUPAC Name

1-(4-bromophenyl)-N-cyclobutylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c15-11-6-4-10(5-7-11)14(8-9-14)13(17)16-12-2-1-3-12/h4-7,12H,1-3,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRXPRLGWUBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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